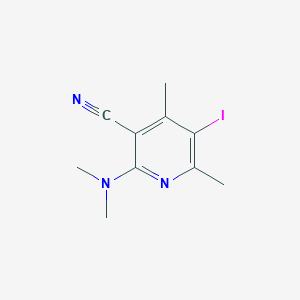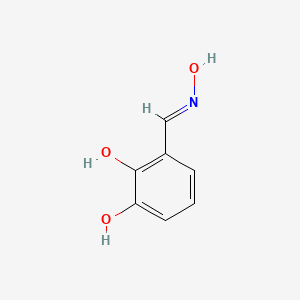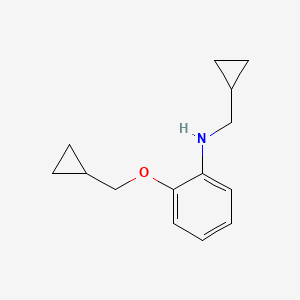
4-羟基-6-甲基-2-氧代-2H-吡喃-3-甲醛 O-(4-甲基苄基)肟
描述
The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime” is a complex organic molecule. It is related to the class of compounds known as pyrones, which are cyclic compounds containing a carbonyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was used to synthesize a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H and 13C-NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. Multicomponent reactions (MCRs), which involve the formation of multiple bonds in a single operation, have been demonstrated as a promising tool for the creation of diverse molecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Hydroxy-6-methyl-2-pyrone has a melting point of 188-190 °C (dec.) (lit.) .科学研究应用
细胞死亡和信号通路
对类 4-羟基壬烯醛 (HNE) 化合物的研究表明它们参与细胞死亡机制和信号通路。HNE 是脂质过氧化的产物,可以剂量依赖性地诱导细胞凋亡和活性氧 (ROS) 的形成。它调节多种信号通路,包括 MAP 激酶、PKC 同工型和半胱天冬酶,突出了醛类成分在与细胞死亡相关的细胞内和细胞外信号级联中的重要性。研究表明,HNE 诱导 JNK 和 p38 蛋白的早期激活,但下调 ERK-1/2 活性,表明 JNK–c-Jun/AP-1 通路在凋亡反应中发挥作用 (Kutuk & Basaga,2007 年)。
抗氧化活性与生物信号
4-羟基-2,3-壬烯醛 (HNE) 和相关化合物因其作为氧化应激相关损伤的毒性和诱变介质以及作为调节趋化性、信号转导、基因表达、细胞增殖和分化的生物信号的双重作用而受到认可。这种双重作用强调了醛类化合物在生物系统中的复杂性和其潜在的治疗应用 (Dianzani 等人,1999 年)。
分析检测方法
在各种基质中识别和量化类似化合物对于了解其生物学作用和潜在风险至关重要。高效液相色谱 (HPLC)、荧光光谱法和电动力毛细管电泳等技术已被开发用于检测化妆品中的对羟基苯甲酸酯,包括甲基对羟基苯甲酸酯。这些分析方法突出了灵敏检测技术对于评估复杂样品中 4-羟基-6-甲基-2-氧代-2H-吡喃-3-甲醛 O-(4-甲基苄基)肟等化合物的浓度的重要性 (Mallika J.B.N 等人,2014 年)。
生化分析
Biochemical Properties
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The oxime group in the compound can form reversible covalent bonds with the active sites of these enzymes, modulating their catalytic activity. Additionally, the compound’s aldehyde group can react with amino groups in proteins, leading to the formation of Schiff bases, which can alter protein structure and function .
Cellular Effects
The effects of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular energy production and metabolic fluxes .
Molecular Mechanism
At the molecular level, 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime exerts its effects through several mechanisms. One key mechanism involves the binding of the oxime group to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime in laboratory settings are critical factors that influence its biochemical effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to extreme pH or temperature conditions can lead to the breakdown of the compound, resulting in the loss of its biochemical activity. Long-term studies have indicated that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These effects are dose-dependent, with higher doses leading to more severe adverse reactions. Threshold effects have also been observed, with specific dosages required to elicit significant biochemical and cellular responses .
Metabolic Pathways
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is involved in several metabolic pathways. The compound can be metabolized by oxidoreductases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic fluxes and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution is influenced by its chemical properties, with the oxime and aldehyde groups playing key roles in its transport dynamics .
Subcellular Localization
The subcellular localization of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is critical for its biochemical activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be transported to other cellular compartments, such as the nucleus and mitochondria, where it can exert additional effects. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
属性
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXRZZXIPUYFP-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C=C(OC2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)




![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)
![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)


![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)


